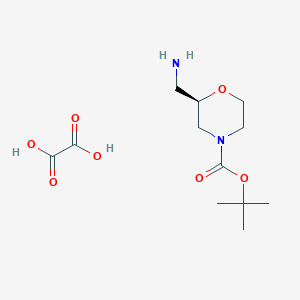
5-Bromo-4-chloro-3-indolyl phosphate disodium salt and 2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: is a chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity. It is commonly used in various biochemical assays, including immunoblotting, in situ hybridization, and immunohistochemistry .
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride: is a tetrazolium salt used in cell viability assays. It is reduced by cellular enzymes to form a colored formazan product, which can be quantified to assess cell viability and proliferation .
Preparation Methods
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Synthetic Routes: The synthesis involves the phosphorylation of 5-bromo-4-chloro-3-indolyl with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using automated reactors to ensure consistent quality and yield.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Synthetic Routes: The synthesis involves the reaction of 2,2-bis(4-nitrophenyl)-5,5-diphenyl-3,3-dimethoxy-4,4-diphenylene with tetrazolium chloride under controlled conditions.
Industrial Production Methods: Industrial production involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired tetrazolium salt.
Chemical Reactions Analysis
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Types of Reactions: It undergoes hydrolysis by alkaline phosphatase to form 5-bromo-4-chloro-3-indoxyl, which is further oxidized to form a blue dye.
Common Reagents and Conditions: The reaction typically involves the use of alkaline phosphatase and a suitable buffer system.
Major Products: The major product is 5,5′-dibromo-4,4′-dichloro-indigo, a blue dye.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Types of Reactions: It undergoes reduction by cellular enzymes to form a colored formazan product.
Common Reagents and Conditions: The reaction typically involves the use of cellular enzymes and a suitable buffer system.
Major Products: The major product is a colored formazan, which can be quantified spectrophotometrically.
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Chemistry: Used in enzyme assays to detect alkaline phosphatase activity.
Medicine: Utilized in diagnostic assays to detect specific biomarkers.
Industry: Applied in quality control assays for biopharmaceutical production.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Chemistry: Used in redox reactions to study cellular metabolism.
Biology: Employed in cell viability assays to assess cell proliferation and cytotoxicity.
Medicine: Utilized in drug screening assays to evaluate the efficacy of potential therapeutic agents.
Industry: Applied in biotechnological processes to monitor cell growth and productivity.
Mechanism of Action
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Molecular Targets and Pathways: The primary target is alkaline phosphatase, an enzyme involved in dephosphorylation reactions.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Mechanism: It is reduced by cellular enzymes to form a colored formazan product.
Molecular Targets and Pathways: The primary targets are cellular enzymes involved in redox reactions.
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Similar Compounds: 4-Nitrophenyl phosphate, 3,3′-Diaminobenzidine.
Uniqueness: It provides a highly sensitive and specific colorimetric detection method for alkaline phosphatase activity.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Properties
Molecular Formula |
C55H45BrCl3N12O10P |
|---|---|
Molecular Weight |
1251.3 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate;2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;4-methylaniline;dichloride |
InChI |
InChI=1S/C40H30N10O6.C8H6BrClNO4P.C7H9N.2ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6;;/h3-26H,1-2H3;1-3,11H,(H2,12,13,14);2-5H,8H2,1H3;2*1H/q+2;;;;/p-2 |
InChI Key |
GDPIIVBVMSORRQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)N.COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)






![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)


